![molecular formula C19H36N2O3 B1663029 12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid CAS No. 479413-68-8](/img/structure/B1663029.png)

12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid

Overview

Description

“12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid” is a medium-chain fatty acid . It has a molecular formula of C19H36N2O3 .

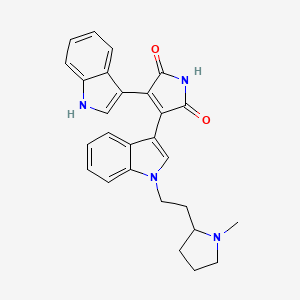

Molecular Structure Analysis

The molecular structure of “12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid” can be represented by the InChI string:InChI=1S/C19H36N2O3/c22-18(23)15-11-6-4-2-1-3-5-7-12-16-20-19(24)21-17-13-9-8-10-14-17/h17H,1-16H2,(H,22,23)(H2,20,21,24) . The corresponding canonical SMILES representation is C1CCC(CC1)NC(=O)NCCCCCCCCCCCC(=O)O . Physical And Chemical Properties Analysis

The molecular weight of “12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid” is 340.5 g/mol . It has a computed XLogP3-AA value of 5 , indicating its lipophilicity. The compound has 3 hydrogen bond donors and 3 hydrogen bond acceptors . It has 13 rotatable bonds , contributing to its flexibility. The exact mass and monoisotopic mass are both 340.27259301 g/mol . The topological polar surface area is 78.4 Ų , which can influence its permeability across biological membranes.Scientific Research Applications

Application Summary

In a study on the variation in morpho-physiological and metabolic responses to low nitrogen stress across the sorghum association panel, “12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid” was used as a spike in the extraction process .

Methods of Application

The tissue samples were disrupted and homogenized by adding 2 stainless steel beads (SSB 32) using the TissueLyserII (Qiagen) at 20 Hz for 5 mins. The samples were then extracted using cold methanol:acetonitrile (50:50, v/v) spiked with 100 M of "12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid" .

Results or Outcomes

The study quantified variation in the metabolic, physiological, and morphological responses of a sorghum association panel assembled to represent global genetic diversity to long term, nitrogen deficit stress and the relationship of these responses to grain yield under both conditions .

2. Biotechnological Products and Process Engineering

Application Summary

In a study on the synthesis of 12-aminododeceneoic acid by coupling transaminase to oxylipin pathway enzymes, “12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid” was used as a precursor for nylon-12, starting from linoleic acid .

Methods of Application

A three-enzyme cascade comprising soybean lipoxygenase (LOX-1), papaya hydroperoxide lyase (HPL CP-N), and ω-transaminase from Aquitalea denitrificans (TR AD) was established. Starting from linoleic acid, up to 12% conversion to 12-aminododecenoic acid was achieved .

Results or Outcomes

The study demonstrated that it might be possible to build predictive models using metabolite abundance to estimate which sorghum genotypes will exhibit greater or lesser decreases in yield in response to nitrogen deficit .

3. Interaction with Gut Microbiota

Application Summary

In a study investigating the metabolism of a sea cucumber sulfated polysaccharide (SCSP) in rats and its influence on the metabolite profiles, “12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid” was used .

Methods of Application

The study involved administering SCSP to rats and then monitoring the metabolite profiles in their blood, urine, and feces .

Results or Outcomes

The study found that SCSP supplementation decreased palmitic acid, stearic acid, and oleic acid in blood and urine while increasing stearic acid, linoleic acid, and γ-linolenic acid in feces . This suggests that SCSP may inhibit fat absorption and enhance fat excretion .

properties

IUPAC Name |

12-(cyclohexylcarbamoylamino)dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36N2O3/c22-18(23)15-11-6-4-2-1-3-5-7-12-16-20-19(24)21-17-13-9-8-10-14-17/h17H,1-16H2,(H,22,23)(H2,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTJABJPZMULFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629291 | |

| Record name | 12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid | |

CAS RN |

479413-68-8 | |

| Record name | 12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-phenylphosphoryl]benzene](/img/structure/B1662948.png)

![trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione](/img/structure/B1662962.png)

![4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide](/img/structure/B1662965.png)